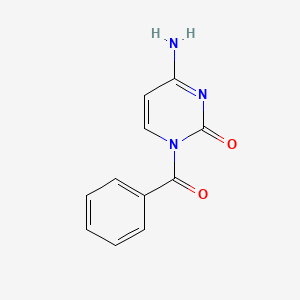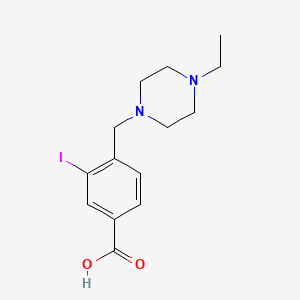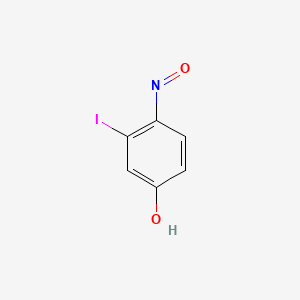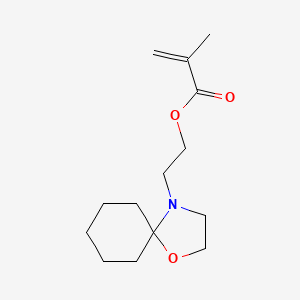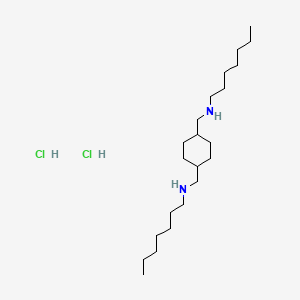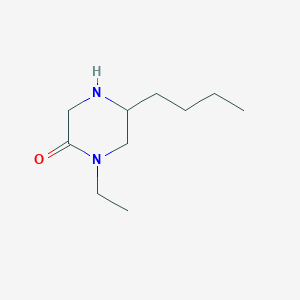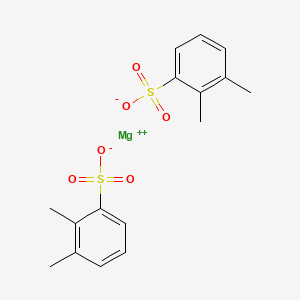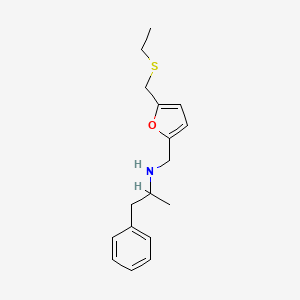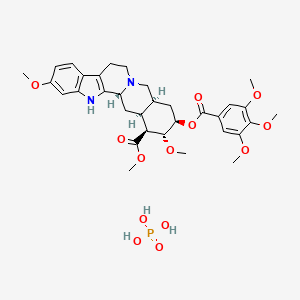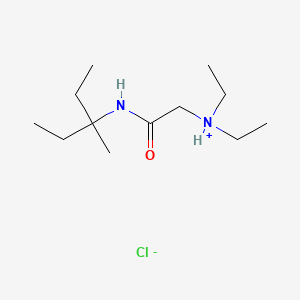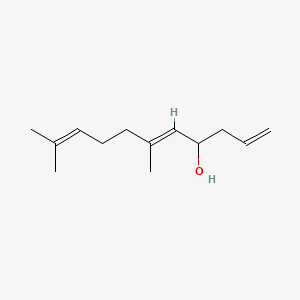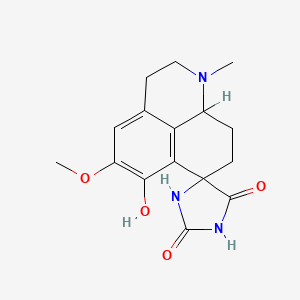
Tetramethylstibonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylstibonium iodide is an organometallic compound with the molecular formula C₄H₁₂ISb . It consists of a stibonium cation (Sb(CH₃)₄⁺) and an iodide anion (I⁻). This compound is notable for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylstibonium iodide can be synthesized through the reaction of antimony trichloride (SbCl₃) with methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds as follows:
SbCl3+4CH3I+3NaOH→Sb(CH3)4I+3NaCl+3H2O
Industrial Production Methods: The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylstibonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: this compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like chloride (Cl⁻) or bromide (Br⁻) ions can replace the iodide ion under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Tetramethylstibonium chloride or bromide, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetramethylstibonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: this compound is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which tetramethylstibonium iodide exerts its effects involves its ability to interact with various molecular targets. The stibonium cation can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium iodide (C₄H₁₂NI): Similar in structure but contains nitrogen instead of antimony.
Tetramethylphosphonium iodide (C₄H₁₂PI): Contains phosphorus instead of antimony.
Tetramethylarsenium iodide (C₄H₁₂AsI): Contains arsenic instead of antimony.
Comparison: Tetramethylstibonium iodide is unique due to the presence of antimony, which imparts distinct chemical properties compared to its nitrogen, phosphorus, and arsenic analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity and stability among these compounds .
Eigenschaften
CAS-Nummer |
2185-78-6 |
|---|---|
Molekularformel |
C4H12ISb |
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
tetramethylstibanium;iodide |
InChI |
InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
InChI-Schlüssel |
MZSALBMSWMJUON-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sb+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



